molecular formula C19H22N2O5S B3982906 methyl 4-methyl-3-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate

methyl 4-methyl-3-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate

Cat. No.: B3982906
M. Wt: 390.5 g/mol
InChI Key: LTJCQUJJUOADTJ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzoate core substituted with a methyl group and an amino group linked to a phenylalanyl moiety, which is further modified by a methylsulfonyl group. The structural complexity of this molecule makes it an interesting subject for synthetic and application-oriented research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-3-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoate Core: Starting with 4-methylbenzoic acid, the carboxylic acid group is esterified using methanol and an acid catalyst to form methyl 4-methylbenzoate.

    Introduction of the Amino Group: The methyl 4-methylbenzoate is then subjected to nitration followed by reduction to introduce an amino group at the 3-position.

    Coupling with Phenylalanine Derivative: The amino group is then coupled with N-(methylsulfonyl)-N-phenylalanyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Catalysts and Reagents: Use of high-purity reagents and catalysts to maximize yield and purity.

    Purification Techniques: Advanced purification methods such as recrystallization, chromatography, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Methanol, dichloromethane, toluene.

Major Products

    Oxidation: Conversion of methyl group to carboxylic acid.

    Reduction: Conversion of nitro group to amino group.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: In the development of novel polymers or materials with specific properties.

    Biological Studies: As a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.

    Industrial Chemistry: As a precursor for the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism by which methyl 4-methyl-3-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The methylsulfonyl group can enhance the compound’s ability to interact with biological targets through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methylbenzoate: Lacks the amino and phenylalanyl moieties, making it less complex.

    N-(Methylsulfonyl)-N-phenylalanine: Does not have the benzoate core, limiting its applications compared to the target compound.

    Methyl 3-amino-4-methylbenzoate: Similar but lacks the phenylalanyl and sulfonyl modifications.

Uniqueness

Methyl 4-methyl-3-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, particularly in fields requiring precise molecular interactions.

Properties

IUPAC Name

methyl 4-methyl-3-[2-(N-methylsulfonylanilino)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13-10-11-15(19(23)26-3)12-17(13)20-18(22)14(2)21(27(4,24)25)16-8-6-5-7-9-16/h5-12,14H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJCQUJJUOADTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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